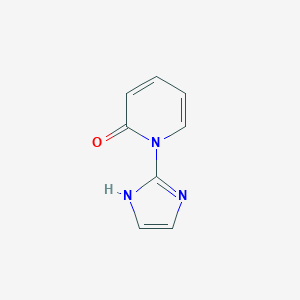

1-(1H-Imidazol-2-yl)pyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7N3O |

|---|---|

Molecular Weight |

161.16 g/mol |

IUPAC Name |

1-(1H-imidazol-2-yl)pyridin-2-one |

InChI |

InChI=1S/C8H7N3O/c12-7-3-1-2-6-11(7)8-9-4-5-10-8/h1-6H,(H,9,10) |

InChI Key |

NSZCOHVHZCIRGK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2=NC=CN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 1h Imidazol 2 Yl Pyridin 2 1h One Scaffolds

General Synthetic Strategies for Imidazole-Pyridinone Linkages

The creation of a bond between an imidazole (B134444) and a pyridinone ring can be approached through various synthetic strategies. These generally involve either the pre-functionalization of one ring followed by coupling with the other, or the construction of one ring onto an existing, appropriately substituted counterpart.

Cyclization and Intermolecular Coupling Reactions

The formation of the imidazole and pyridinone rings, and their subsequent linkage, often relies on cyclization and intermolecular coupling reactions. These methods are foundational in heterocyclic chemistry and offer versatile routes to a wide array of derivatives.

Cyclization reactions are pivotal for constructing the heterocyclic cores. For instance, the imidazole ring can be synthesized through methods like the Debus-Radziszewski synthesis, which is a multicomponent reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.org Modifications of this method allow for the introduction of various substituents on the imidazole ring. wikipedia.org

Intermolecular coupling reactions are essential for linking the two heterocyclic systems. Transition metal-catalyzed cross-coupling reactions, such as those employing copper, are widely used to form C-N bonds. For example, a copper-catalyzed aerobic oxidative synthesis has been successfully used to create imidazo[1,2-a]pyridines from 2-aminopyridines and acetophenones, demonstrating the feasibility of linking an imidazole precursor to a pyridine (B92270) ring system. organic-chemistry.orgresearchgate.nettci-thaijo.org These reactions often exhibit good functional group tolerance. organic-chemistry.org Similarly, copper-catalyzed one-pot procedures have been developed for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant, highlighting an environmentally friendly approach. organic-chemistry.org

The following table summarizes key intermolecular coupling reactions that can be adapted for the synthesis of imidazole-pyridinone scaffolds.

| Reaction Type | Reactants | Catalyst/Reagents | Product Type | Ref. |

| Aerobic Oxidative Coupling | 2-Aminopyridines, Acetophenones | CuI | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| One-pot Cascade Reaction | Aminopyridines, Nitroolefins | CuBr, Air | Imidazo[1,2-a]pyridines | organic-chemistry.org |

| Catalyst-free Cascade | 2-Aminopyridine, 1-Bromo-2-phenylacetylene | None | 3-Arylimidazo[1,2-a]pyridines | organic-chemistry.org |

| Base-promoted Cyclization | N-propargylaminopyridines | Base | Imidazo[1,2-a]pyridine (B132010) derivatives | nih.gov |

Functionalization and Derivatization of Core Heterocyclic Rings

Once the core imidazole-pyridinone scaffold is assembled, further functionalization and derivatization can be carried out to modify its properties. The imidazole ring, being an aromatic heterocycle with a sextet of π electrons, can undergo various electrophilic substitution reactions. mdpi.com The reactivity of the imidazole nucleus makes it a versatile platform for introducing a wide range of functional groups. mdpi.com

Derivatization can also be achieved through pre-column derivatization reagents for analytical purposes, which highlights the chemical handles available on the imidazole core for reaction. researchgate.net For instance, N-alkylation or N-acylation of the imidazole nitrogen is a common transformation. youtube.com The pyridinone ring also offers sites for functionalization, allowing for the synthesis of a diverse library of compounds. The selective and stepwise functionalization of related heterocyclic scaffolds like pyridazine (B1198779) has been demonstrated using thio-substituted building blocks, a strategy that could potentially be applied to pyridinone systems. uni-muenchen.de

Advanced and Stereoselective Synthetic Approaches

More sophisticated synthetic methods have been developed to provide greater control over the structure and stereochemistry of imidazole and related heterocyclic systems. These advanced techniques are crucial for the synthesis of complex molecules with specific biological targets.

Base-Catalyzed Intramolecular Hydroamidation for Imidazol-2-one Formation

A significant advancement in the synthesis of imidazol-2-ones is the use of base-catalyzed intramolecular hydroamidation of propargylic ureas. acs.orgorganic-chemistry.orgnih.govresearchgate.netunipr.it This organo-catalyzed approach offers excellent chemo- and regioselectivity towards the formation of five-membered cyclic ureas under ambient conditions. acs.orgnih.gov The phosphazene base BEMP has been identified as a highly active catalyst for this transformation, leading to remarkably short reaction times, in some cases as little as one minute. acs.orgorganic-chemistry.orgnih.govresearchgate.net

This methodology is characterized by its wide substrate scope and high functional group tolerance. organic-chemistry.org DFT studies suggest that the reaction proceeds through a base-mediated isomerization to an allenamide intermediate, which then undergoes cyclization to form the imidazol-2-one. acs.orgnih.govunipr.it This method provides a sustainable, metal-free alternative to traditional synthetic routes that often require harsh conditions. researchgate.net

The table below showcases representative examples of base-catalyzed intramolecular hydroamidation.

| Substrate | Catalyst | Conditions | Product | Yield | Ref. |

| Propargylic Urea | BEMP (5 mol%) | MeCN, rt, 1 min | Imidazol-2-one derivative | Quantitative | acs.org |

| Propargylamine and Phenyl isocyanate | BEMP (10 mol%) | MeCN, rt, 1 min | Imidazolinone derivative | 62% | acs.org |

Metal-Catalyzed Aerobic Oxidative Coupling Reactions in Imidazo[1,2-a]pyridine Synthesis

Metal-catalyzed aerobic oxidative coupling reactions represent a powerful and atom-economical approach for the synthesis of fused imidazole systems like imidazo[1,2-a]pyridines. organic-chemistry.org These reactions often utilize copper catalysts in the presence of air as the oxidant. organic-chemistry.orgorganic-chemistry.org A notable example is the CuI-catalyzed synthesis of imidazo[1,2-a]pyridines from 2-aminopyridines and ketones. organic-chemistry.orgtci-thaijo.org This method is compatible with a broad range of functional groups and can be used to synthesize alkenyl-substituted imidazoheterocycles. organic-chemistry.org

A dual catalytic system using flavin and iodine has also been reported for the aerobic oxidative C-N bond formation in the synthesis of imidazo[1,2-a]pyridines. nih.govacs.org This organocatalytic approach can be extended to a one-pot, three-step synthesis of 3-thioimidazo[1,2-a]pyridines. nih.govacs.org These methods align with the principles of green chemistry by utilizing air as a benign oxidant. organic-chemistry.org

Multi-Component Reactions for Substituted Imidazole Systems

Multi-component reactions (MCRs) are highly efficient processes that allow for the synthesis of complex molecules in a single step from three or more starting materials. researchgate.net The Debus–Radziszewski imidazole synthesis is a classic example of an MCR used for the preparation of imidazoles. wikipedia.org More contemporary MCRs have been developed to generate highly substituted imidazole derivatives with high yields. isca.meorganic-chemistry.orgacs.org

For instance, a one-pot condensation of benzil, a substituted benzaldehyde, ammonium (B1175870) acetate, and aniline (B41778) in the presence of p-toluenesulfonic acid (PTSA) as a catalyst provides an efficient route to tetra-substituted imidazoles. isca.me Another approach involves an erbium triflate-promoted multicomponent reaction of α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org These MCRs offer significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net The development of such reactions is crucial for the rapid generation of compound libraries for drug discovery. researchgate.net

The following table provides examples of multi-component reactions for the synthesis of substituted imidazoles.

| Reactants | Catalyst/Reagents | Product | Ref. |

| Benzil, Benzaldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid (PTSA) | Tetra-substituted Imidazole | isca.me |

| α-Azido Chalcones, Aryl Aldehydes, Anilines | Erbium Triflate | Highly Substituted Imidazole | organic-chemistry.org |

| Imines, Acid Chlorides, N-nosyl Imines | PPh(catechyl) | Substituted Imidazole | acs.org |

Reaction Mechanism Elucidation in Imidazole-Pyridinone Synthesis

The synthesis of the 1-(1H-imidazol-2-yl)pyridin-2(1H)-one scaffold, while not extensively documented in dedicated studies, can be understood by dissecting the plausible reaction pathways based on established principles of heterocyclic chemistry. The formation of this bi-heterocyclic system likely proceeds through a multi-step sequence, commencing with the synthesis of an N-amino-2-pyridone intermediate, followed by the construction of the imidazole ring onto this scaffold.

A proposed synthetic strategy involves a two-stage process:

Synthesis of 1-amino-2(1H)-pyridone: This key intermediate can be synthesized through various methods, including the reaction of 2-halopyridines with hydrazine (B178648) or the cyclization of appropriate acyclic precursors.

Imidazole Ring Formation: The imidazole ring is then constructed onto the N-amino group of the pyridone. A well-established method for imidazole synthesis is the Radziszewski reaction and its variations, which involve the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine source. researchgate.netyoutube.comwjpsonline.com In this case, the amine source is the N-amino-2-pyridone.

A plausible reaction mechanism for the formation of this compound from 1-amino-2(1H)-pyridone, glyoxal, and formaldehyde (B43269) is depicted below.

Proposed Reaction Scheme:

The elucidation of the reaction mechanism involves a step-by-step analysis of the bond-forming events.

Step 1: Formation of the Diamine Intermediate

The reaction is initiated by the condensation of the N-amino group of 1-amino-2(1H)-pyridone with the two carbonyl groups of glyoxal. This acid or base-catalyzed reaction forms a diimine intermediate. This process is a standard reaction in the formation of many nitrogen-containing heterocycles. youtube.com

Step 2: Condensation with Formaldehyde and Cyclization

The newly formed diimine intermediate then reacts with formaldehyde. The formaldehyde acts as a one-carbon source required to complete the imidazole ring. The diimine condenses with formaldehyde, leading to an intramolecular cyclization.

Step 3: Dehydration and Aromatization

The cyclized intermediate undergoes dehydration, losing a molecule of water to form the aromatic imidazole ring. This final step is driven by the stability gained from the formation of the aromatic system.

Illustrative Research Findings:

To fully elucidate the mechanism for the synthesis of the title compound, detailed experimental studies would be required. These would include:

Kinetic Studies: Monitoring the reaction progress under various conditions (temperature, catalyst concentration, reactant ratios) to determine the rate-determining step.

Intermediate Trapping and Characterization: Using spectroscopic techniques such as NMR and Mass Spectrometry to identify and characterize transient intermediates.

Isotopic Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹³C-labeled formaldehyde or glyoxal) to trace the path of each atom throughout the reaction sequence.

The following data tables illustrate the type of information that would be gathered from such research.

Table 1: Effect of Catalyst on Reaction Yield

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Acetic Acid (10) | Ethanol | 80 | 12 | 65 |

| 2 | p-Toluenesulfonic Acid (5) | Toluene | 110 | 8 | 72 |

| 3 | No Catalyst | Ethanol | 80 | 24 | <5 |

Table 2: Spectroscopic Data for a Hypothetical Intermediate (Diimine)

| Spectroscopic Technique | Key Data |

|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.2 (s, 2H, -N=CH-), 7.5-6.5 (m, 4H, Pyridone ring) |

| ¹³C NMR (100 MHz, CDCl₃) | δ 162.1 (C=O), 158.5 (-N=CH-), 140-110 (Pyridone ring carbons) |

| Mass Spec (ESI+) | m/z [M+H]⁺ calculated for C₇H₇N₃O₂: 166.0560, Found: 166.0565 |

Molecular and Supramolecular Structural Investigations of 1 1h Imidazol 2 Yl Pyridin 2 1h One and Analogues

Advanced Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural analysis of imidazole-pyridinone systems, offering non-destructive insights into their electronic and conformational properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of imidazole-pyridinone derivatives in solution. ipb.pt By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the connectivity of atoms and the chemical environment of each nucleus can be established. rsc.orgrsc.org

For a compound like 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one, the ¹H NMR spectrum is expected to show distinct signals for the protons on both the pyridinone and imidazole (B134444) rings. The protons on the pyridinone ring typically appear in the aromatic region, with their specific shifts influenced by the electron-withdrawing nature of the carbonyl group and the nitrogen atom. The imidazole protons, including the N-H proton, also resonate in characteristic regions, with the N-H signal often appearing as a broad singlet at a downfield chemical shift. nih.govresearchgate.net Two-dimensional NMR techniques, such as COSY and NOESY, can further confirm the spatial relationships between protons, aiding in the definitive assignment of stereochemistry and conformation. researchgate.netacs.org

Table 1: Expected NMR Data for Imidazole-Pyridinone Scaffolds

| Nucleus | Type | Expected Chemical Shift (δ) Range (ppm) | Remarks |

|---|---|---|---|

| ¹H | Imidazole N-H | > 10.0 | Often a broad singlet, position is solvent-dependent. researchgate.net |

| ¹H | Aromatic/Heteroaromatic C-H | 6.5 - 9.0 | Specific shifts depend on substitution and position relative to heteroatoms. nih.gov |

| ¹³C | Pyridinone C=O | 160 - 170 | Characteristic downfield shift for a carbonyl carbon in a cyclic amide. |

This table presents generalized data based on typical values for related heterocyclic systems.

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on their functional groups. For this compound, the FT-IR spectrum is dominated by several key absorption bands.

The most prominent peak is typically the C=O stretching vibration of the pyridinone ring, which appears in the region of 1640-1680 cm⁻¹. The exact frequency can provide insight into the degree of intermolecular hydrogen bonding. Other important vibrations include the C=N and C=C stretching modes of the aromatic rings, usually found between 1450 and 1600 cm⁻¹. The N-H stretching vibration of the imidazole ring gives rise to a broad band, often centered around 3100-3400 cm⁻¹, while C-H stretching vibrations of the aromatic rings are observed just above 3000 cm⁻¹. researchgate.netnist.gov Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) can allow for a detailed and reliable assignment of each vibrational mode. researchgate.net

Table 2: Characteristic FT-IR Absorption Bands for Imidazole-Pyridinone Derivatives

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| N-H Stretch | Imidazole | 3100 - 3400 (broad) | researchgate.net |

| Aromatic C-H Stretch | Pyridinone, Imidazole | 3000 - 3100 | |

| C=O Stretch | Pyridinone | 1640 - 1680 | researchgate.net |

| C=N Stretch | Imidazole | ~1590 | researchgate.net |

| C=C Stretch | Aromatic Rings | 1450 - 1600 |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for confirming the elemental composition of a molecule by measuring its mass with extremely high accuracy, typically to within a few parts per million (ppm). embopress.org For this compound (molecular formula C₈H₇N₃O), HRMS can distinguish its exact mass from other compounds with the same nominal mass.

Techniques like Electrospray Ionization (ESI) are commonly used to generate the molecular ion, [M+H]⁺ or [M-H]⁻. The experimentally measured mass is then compared to the theoretically calculated mass. For example, in the analysis of related complex rhenium-imidazole-pyridine systems, ESI-HRMS was used to confirm the composition of the final products, with the found mass matching the calculated mass, thereby validating the proposed structure. acs.org This level of precision is indispensable for verifying the identity of newly synthesized compounds and ruling out alternative structures. nih.gov

Table 3: Example of HRMS Data for a Rhenium-based Imidazole-Pyridine Analogue

| Compound Fragment | Calculated m/z | Found m/z | Technique |

|---|

Data from a related complex illustrates the accuracy of the HRMS technique. acs.org

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Imidazole-pyridinone derivatives exhibit characteristic absorption bands in the UV-Vis region, corresponding primarily to π→π* and n→π* transitions associated with their conjugated aromatic systems. researchgate.netnih.gov The position and intensity of these bands are sensitive to the solvent environment and molecular structure.

Furthermore, UV-Vis spectroscopy is highly effective for studying the formation of metal complexes. The coordination of a metal ion to the nitrogen atoms of the imidazole and/or pyridine (B92270) moieties often leads to significant changes in the electronic spectrum. google.com These changes, such as a shift in the absorption maximum (λ_max) or the appearance of new charge-transfer bands, can be monitored through spectrophotometric titrations. This allows for the determination of complex stoichiometry and binding constants. For instance, studies on nonsymmetrical imidazole-pyridine ditopic ligands have shown that complexation with palladium(II) ions can be followed by monitoring changes in absorbance, revealing the step-wise formation of coordination complexes. researchgate.net

Single Crystal X-ray Diffraction Analysis of Imidazole-Pyridinone Derivatives

While spectroscopic methods provide crucial structural data, single-crystal X-ray diffraction offers the most definitive and unambiguous picture of a molecule's three-dimensional structure in the solid state.

Crystal structure analysis also elucidates the supramolecular assembly, showing how individual molecules pack together in the crystal. This packing is often governed by non-covalent interactions such as hydrogen bonds (e.g., involving the imidazole N-H and the pyridinone C=O) and π–π stacking interactions between the aromatic rings. nih.govnih.gov Studies on related structures, such as 1-methyl-2-(pyridin-2-yl)-1H-perimidine, have demonstrated how N-alkylation can significantly alter the interplanar angle between heterocyclic rings, which in turn influences the crystal packing. nih.gov

Table 4: Key Geometric Parameters from X-ray Analysis of an Analogue, 1,3-bis(4-hydroxyphenyl)-1H-imidazol-3-ium chloride

| Parameter | Description | Value |

|---|---|---|

| Dihedral Angle 1 | Angle between phenyl ring 1 and imidazole ring | 55.27 (7)° |

| Dihedral Angle 2 | Angle between phenyl ring 2 and imidazole ring | 48.85 (11)° |

| Hydrogen Bond | O-H···Cl distance | 2.977 (2) Å |

This table showcases the type of detailed geometric data obtained from X-ray crystallography for a related imidazolium (B1220033) salt, highlighting key conformational and intermolecular features. nih.gov

Analysis of Intermolecular Interactions (Hydrogen Bonding, C-H...π, π-π Stacking) in Crystal Lattices

The supramolecular architecture of crystalline solids is dictated by a complex interplay of attractive intermolecular forces. In the case of this compound and its analogues, the combination of hydrogen bond donors and acceptors, along with multiple aromatic π-systems, gives rise to a rich variety of non-covalent interactions. These interactions, including classical hydrogen bonds, weaker C-H...π interactions, and π-π stacking, are fundamental in determining the crystal packing and, consequently, the material's physicochemical properties. While the specific crystallographic data for this compound is not publicly available, a detailed analysis of closely related structures, such as 2-pyridones and substituted imidazoles, provides significant insight into the expected intermolecular contacts.

Hydrogen Bonding:

Hydrogen bonds are the most significant directional interactions governing the crystal packing in molecules containing both hydrogen bond donors (like the imidazole N-H) and acceptors (like the pyridone carbonyl oxygen and the pyridine-like nitrogen of the imidazole ring).

The 2-pyridone moiety is well-known for forming robust, centrosymmetric dimers through a pair of N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. nih.govacs.org This interaction is a highly predictable and stable synthon in crystal engineering. In the structure of this compound, the pyridone's N-H is replaced by a C-N bond to the imidazole ring. However, the imidazole ring itself introduces a new N-H donor group. This N-H group is expected to be a primary site for hydrogen bonding.

Detailed Research Findings:

In studies of dipyridone compounds, organic molecules self-assemble via N-H···O hydrogen bonds to form zigzag chains with the R²₂(8) motif. nih.govacs.org

Analysis of various pyridone isomers has shown that the strength and geometry of hydrogen bonds are sensitive to the relative positions of the nitrogen and oxygen atoms, which affects steric hindrance and hydration patterns. nih.govacs.org

In related heterocyclic systems, such as cocrystals of 2-pyridone, the amide-amide homosynthon (N-H···O) is often the most significant interaction driving the crystal packing. researchgate.net

Interactive Data Table: Representative Hydrogen Bond Geometries in Analogous Structures

The following table presents typical hydrogen bond geometries observed in the crystal structures of related pyridone and imidazole derivatives. The data is illustrative of the types of interactions expected for this compound.

| Donor (D) | H | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Motif | Reference |

| N-H | H | O=C (pyridone) | ~0.86 | ~1.93 | ~2.790 | ~175 | R²₂(8) Chain | nih.govacs.org |

| O-H (water) | H | N (imidazole) | ~0.85 | ~1.95 | ~2.80 | ~170 | Chain | researchgate.net |

| N-H (imidazole) | H | N (imidazole) | ~0.86 | ~2.05 | ~2.90 | ~172 | Ladder | nih.gov |

| C-H | H | O=C | ~0.95 | ~2.45 | ~3.30 | ~145 | - | researchgate.net |

C-H...π Interactions:

π-π Stacking Interactions:

The planar aromatic rings of the pyridone and imidazole moieties are prone to engage in π-π stacking interactions. These interactions are crucial for the dense packing of aromatic molecules in crystals. The geometry of π-π stacking can be either face-to-face or offset (face-to-sheath). In many heterocyclic compounds, offset stacking is more common, with centroid-to-centroid distances typically ranging from 3.4 to 3.8 Å. researchgate.net

The electronic nature of the interacting rings plays a significant role. The pyridone ring is relatively electron-poor, especially near the carbonyl group, while the imidazole ring is electron-rich. This can lead to favorable donor-acceptor type π-π interactions. The specific arrangement is a balance between maximizing attractive van der Waals forces and minimizing electrostatic repulsion between the π-electron clouds.

Detailed Research Findings:

Studies on imidazopyridines and benzimidazoles have shown that molecules are often connected through intermolecular π–π stacking and C–H⋯π interactions. nih.gov

It has been observed that tight π-stacking contacts can lead to a decrease in the fluorescence quantum yield, a phenomenon known as aggregation-caused quenching. nih.gov

In some cases, the substitution of electron-donating or electron-withdrawing groups on the aromatic rings can be used to engineer specific intramolecular π-π stacking conformations. rsc.org

Interactive Data Table: Representative π-π Stacking Parameters in Analogous Structures

This table provides typical parameters for π-π stacking interactions found in the crystal lattices of aromatic heterocyclic compounds.

| Interacting Rings | Centroid-Centroid Distance (Å) | Interplanar Angle (°) | Slip Angle (°) | Stacking Type | Reference |

| Pyridone···Pyridone | ~3.71 | ~0 | ~20-30 | Offset Face-to-Face | nih.gov |

| Imidazole···Imidazole | ~3.85 | ~8 | ~25 | Offset Face-to-Face | rsc.org |

| Phenyl···Pyridyl | ~3.47 - 3.70 | ~0-5 | ~15-25 | Offset Face-to-Face | nih.gov |

Computational Chemistry and Theoretical Insights into 1 1h Imidazol 2 Yl Pyridin 2 1h One

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with high accuracy.

The first step in computational analysis involves geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one, this optimization is typically performed using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p).

The resulting optimized structure reveals critical information about bond lengths, bond angles, and dihedral angles. In similar heterocyclic systems, it has been noted that the molecule may not be perfectly planar. researchgate.net A slight twist, indicated by the dihedral angle between the imidazole (B134444) and pyridinone rings, is often observed. researchgate.net This deviation from planarity can have significant implications for the molecule's crystal packing and biological activity. The table below outlines the type of structural parameters obtained from such a calculation.

Table 1: Representative Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Atoms Involved | Value (Illustrative) |

| Bond Length | C=O | 1.22 Å |

| N-C (imidazole) | 1.38 Å | |

| C-N (inter-ring) | 1.45 Å | |

| Bond Angle | C-N-C (pyridinone) | 118.5° |

| N-C-N (imidazole) | 110.0° | |

| Dihedral Angle | C-N-C-C (Ring Twist) | 15.2° |

Note: This data is illustrative. Actual values are derived from specific DFT calculations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comnih.gov

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to intramolecular charge transfer. irjweb.comlibretexts.org

From the energies of the HOMO and LUMO, global reactivity descriptors can be calculated. These descriptors, such as electronegativity (χ), chemical hardness (η), and global softness (S), provide quantitative measures of the molecule's reactivity.

Table 2: Calculated Energies and Global Reactivity Descriptors (Illustrative Data)

| Parameter | Formula | Value (eV) (Illustrative) |

| E(HOMO) | - | -6.45 |

| E(LUMO) | - | -1.98 |

| Energy Gap (ΔE) | E(LUMO) - E(HOMO) | 4.47 |

| Electronegativity (χ) | -(E(LUMO)+E(HOMO))/2 | 4.215 |

| Chemical Hardness (η) | (E(LUMO)-E(HOMO))/2 | 2.235 |

| Global Softness (S) | 1/(2η) | 0.224 |

Note: This data is illustrative. Actual values are derived from specific DFT calculations.

Understanding the distribution of electronic charge within a molecule is essential for predicting its interaction with other molecules. Mulliken population analysis is a method for assigning partial atomic charges to each atom, providing insight into the local electronic environment. mdpi.comosti.gov

A more visual tool is the Molecular Electrostatic Potential (MEP) map, which plots the electrostatic potential onto the molecule's electron density surface. researchgate.net The MEP map uses a color scale to identify regions of varying charge:

Red: Regions of most negative potential, indicating electron-rich areas prone to electrophilic attack. In this compound, these are expected around the carbonyl oxygen and the nitrogen atoms. mdpi.com

Blue: Regions of most positive potential, indicating electron-poor areas susceptible to nucleophilic attack, typically found around hydrogen atoms. mdpi.com

Green: Regions of neutral potential.

This analysis is vital for identifying sites of intermolecular interactions, such as hydrogen bonding. niscpr.res.in

Table 3: Representative Mulliken Atomic Charges (Illustrative Data)

| Atom | Charge (e) (Illustrative) |

| O (Carbonyl) | -0.55 |

| N (Imidazole, NH) | -0.42 |

| N (Pyridinone) | -0.38 |

| C (Carbonyl) | +0.50 |

| H (on NH) | +0.35 |

Note: This data is illustrative. Actual values are derived from specific DFT calculations.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization within a molecule. researchgate.netmalayajournal.org It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy (E(2)) associated with this charge transfer. niscpr.res.in

Table 4: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Illustrative) |

| LP (O) | π* (C=N, pyridinone) | 25.8 |

| LP (N, imidazole) | π* (C=C, pyridinone) | 18.5 |

| π (C=C, imidazole) | π* (C=N, pyridinone) | 15.2 |

Note: This data is illustrative. E(2) estimates the stabilization energy from hyperconjugative interactions.

Molecular Modeling and Simulation Approaches

Beyond static quantum calculations, molecular modeling techniques simulate the behavior of a molecule in a dynamic environment, which is particularly useful for assessing its potential as a therapeutic agent.

In silico screening uses computational methods to rapidly assess large libraries of compounds for their potential to bind to a specific biological target, such as an enzyme or a receptor. nih.gov The optimized 3D structure and charge distribution of this compound, derived from DFT calculations, serve as the basis for these simulations.

In a typical virtual screening workflow, the compound is "docked" into the active site of a target protein. Docking algorithms predict the preferred orientation of the ligand and estimate its binding affinity. Compounds with favorable binding energies and interaction patterns are identified as promising candidates for further experimental testing. For instance, imidazole-based compounds have been successfully screened against targets like sterol 14α-demethylase (CYP51), a key enzyme in protozoa. nih.gov This approach accelerates the drug discovery process by prioritizing compounds that are most likely to exhibit the desired biological activity.

Molecular Docking Simulations for Receptor Binding Affinity Prediction

Following a comprehensive search of scientific literature and chemical databases, no specific studies detailing molecular docking simulations for the compound this compound were identified. Consequently, there is no available data on its predicted binding affinities with specific biological receptors. Computational research often prioritizes compounds with known biological activity or those belonging to a series with demonstrated therapeutic potential. The absence of such data for this compound suggests that it may not have been the subject of targeted drug discovery and development studies that would necessitate molecular docking simulations.

Exploration of Binding Modes and Key Interacting Residues

In the absence of molecular docking studies for this compound, there is no information available regarding its potential binding modes or the key amino acid residues with which it might interact within a protein's active site. The exploration of binding modes is a critical component of computational drug design, providing insights into the mechanism of action and guiding the optimization of lead compounds. Without such studies, the specific interactions, such as hydrogen bonds, hydrophobic interactions, or pi-stacking, that could stabilize a complex between this compound and a biological target remain unknown.

Applications Beyond Medicinal Chemistry

Coordination Chemistry and Metal Complex Formation

Ligand Design and Synthesis for Transition Metal Complexes

There is no available research describing the design or synthesis of transition metal complexes using 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one as a ligand. The potential of this molecule to coordinate with metal ions, the nature of its binding sites (e.g., monodentate, bidentate), and methods for its incorporation into metal-organic frameworks or discrete coordination complexes have not been reported. In contrast, related compounds like 2-(1H-imidazol-2-yl)pyridine are well-documented as effective N,N'-bidentate chelating ligands for a variety of transition metals, including palladium, nickel, copper, and rhenium. bio-conferences.orge3s-conferences.orgmdpi.com The hemilability of such ligands, where one coordination site can reversibly bind and unbind, has been a subject of study, but this has not been extended to the specific N-C linked isomer . bio-conferences.orgrsc.org

Catalytic Applications in Organic Reactions

Consequently, with no reported metal complexes, there is no information regarding the catalytic applications of such complexes derived from this compound. The use of metal complexes in catalyzing organic reactions is a major field of research. For instance, copper complexes of substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole have been explored for their catalytic potential. acs.org Furthermore, copper-catalyzed reactions are widely used in the synthesis of related heterocyclic structures like imidazo[1,2-a]pyridines. nih.gov However, no studies have been published that investigate the catalytic activity of any potential metal complexes of this compound.

Potential in Materials Science

The potential application of this compound in materials science is currently undocumented. Research into related compounds has shown promise in this area; for example, copper and cobalt complexes of 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole have been investigated as redox electrolytes in dye-sensitized solar cells (DSSCs). acs.org The unique electronic properties of such metal complexes make them suitable for applications in functional materials. However, no similar investigations have been carried out for this compound or its potential derivatives.

Future Directions and Emerging Research Avenues for 1 1h Imidazol 2 Yl Pyridin 2 1h One

Development of Novel and Efficient Synthetic Methodologies

As there are no reported methods for the synthesis of 1-(1H-Imidazol-2-yl)pyridin-2(1H)-one, the primary and most crucial area of future research will be the development of a viable synthetic route. Potential strategies could involve the coupling of a substituted imidazole (B134444) ring with a pyridinone precursor. Researchers might explore various catalytic systems and reaction conditions to achieve this transformation efficiently and with high yields. The development of a robust synthetic protocol is the gateway to all other areas of research for this compound.

Integration of Advanced Computational Techniques for Deeper Mechanistic Understanding

Once a synthetic route is established, computational chemistry could play a pivotal role in understanding the fundamental properties of this compound. researchgate.netnih.govplos.org Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic characteristics. researchgate.netnih.gov Molecular dynamics simulations could offer insights into its conformational flexibility and potential interactions with biological macromolecules. nih.gov These computational studies would be invaluable for guiding further experimental work and for predicting the compound's potential as a scaffold in medicinal chemistry or materials science. researchgate.netnih.gov

Exploration of Undiscovered Biological Targets and Therapeutic Indications

With the compound in hand, the next logical step would be to investigate its biological activity. The imidazole and pyridinone moieties are present in numerous biologically active molecules, suggesting that this compound could exhibit interesting pharmacological properties. nih.govnih.govnih.gov High-throughput screening against a panel of biological targets, such as kinases, proteases, or G-protein coupled receptors, could reveal potential therapeutic applications. nih.govrsc.org The structural similarity to other heterocyclic compounds known to possess anticancer, anti-inflammatory, or antimicrobial properties would provide a starting point for these investigations. nih.govnih.govnih.gov

Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science

Beyond its potential biological applications, the unique structure of this compound could lend itself to interdisciplinary research. In materials science, the compound could be explored as a ligand for the formation of metal-organic frameworks (MOFs) or as a component in novel organic electronic materials. Its heterocyclic nature could impart specific photophysical or electrochemical properties that are of interest for applications in sensing, catalysis, or energy storage. The intersection of its chemical synthesis, biological activity, and material properties would create a rich area for collaborative research across different scientific disciplines.

Q & A

Q. How can conflicting cytotoxicity data between in vitro and in vivo models be reconciled?

- Species-specific metabolic differences (e.g., cytochrome P450 activity) may explain discrepancies. Comparative metabolite profiling (LC-MS/MS) and toxicity assays in humanized mouse models improve translational relevance. Additionally, 3D organoid cultures better replicate in vivo tissue complexity than monolayer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.